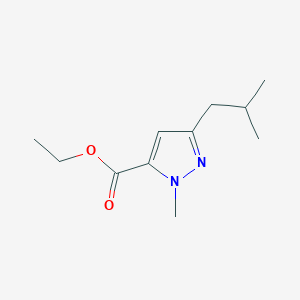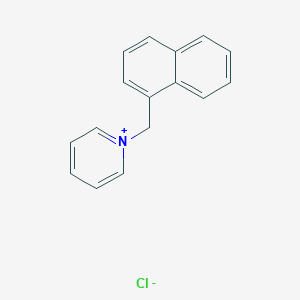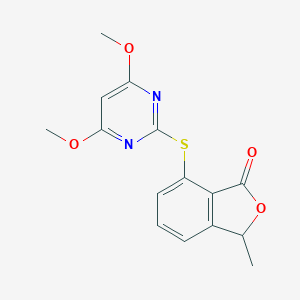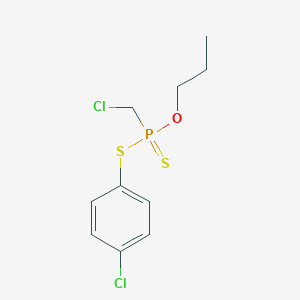
S-(4-Chlorophenyl) O-propyl (chloromethyl)phosphonodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Chlorophenyl) O-propyl (chloromethyl)phosphonodithioate, commonly known as CPO, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a member of the organophosphorus compound family and has been used as a pesticide, insecticide, and herbicide due to its potent activity against pests and weeds. However, due to its toxic nature, it has been banned in many countries for agricultural use. In
Mécanisme D'action
CPO acts as an acetylcholinesterase inhibitor, which means that it blocks the breakdown of the neurotransmitter acetylcholine in the brain and nervous system. This leads to an accumulation of acetylcholine, which can cause overstimulation of the nervous system and lead to a range of symptoms, including convulsions, respiratory failure, and death.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of CPO are well-documented. It has been shown to cause a range of symptoms, including tremors, seizures, respiratory failure, and death. It also affects the cardiovascular system, causing bradycardia, hypotension, and arrhythmias. In addition, CPO has been shown to have neurotoxic effects, causing damage to the central nervous system and leading to long-term neurological deficits.
Avantages Et Limitations Des Expériences En Laboratoire
CPO has several advantages as a tool for scientific research. It is a potent acetylcholinesterase inhibitor, which makes it a useful tool for studying the effects of organophosphorus compounds on the nervous system. It is also relatively easy to synthesize and purify, which makes it a cost-effective tool for research. However, due to its toxic nature, it can be difficult to work with, and precautions must be taken to ensure the safety of researchers.
Orientations Futures
There are several future directions for research on CPO. One area of interest is the development of new treatments for organophosphate poisoning. Another area of interest is the development of new pesticides and insecticides that are less toxic than current compounds. Finally, there is a need for further research into the long-term effects of CPO exposure on the nervous system and other organ systems. Overall, CPO remains an important tool for scientific research, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of CPO involves the reaction of 4-chlorophenylmagnesium bromide with propylene oxide, followed by reaction with phosphorus pentasulfide and S-(4-Chlorophenyl) O-propyl (chloromethyl)phosphonodithioate methyl ether. The final product is then purified through recrystallization. This method yields a high-quality product with a purity of over 95%.
Applications De Recherche Scientifique
CPO has been extensively studied for its various applications in scientific research. It has been used as a tool to study the effects of organophosphorus compounds on the central nervous system, as well as a model compound for the development of new pesticides and insecticides. CPO has also been used to study the effects of organophosphate poisoning on the body and to develop treatments for such poisoning.
Propriétés
Numéro CAS |
1713-98-0 |
|---|---|
Nom du produit |
S-(4-Chlorophenyl) O-propyl (chloromethyl)phosphonodithioate |
Formule moléculaire |
C10H13Cl2OPS2 |
Poids moléculaire |
315.2 g/mol |
Nom IUPAC |
chloromethyl-(4-chlorophenyl)sulfanyl-propoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H13Cl2OPS2/c1-2-7-13-14(15,8-11)16-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 |
Clé InChI |
SBZAUEKBWDRPRQ-UHFFFAOYSA-N |
SMILES |
CCCOP(=S)(CCl)SC1=CC=C(C=C1)Cl |
SMILES canonique |
CCCOP(=S)(CCl)SC1=CC=C(C=C1)Cl |
Synonymes |
Chloromethyldithiophosphonic acid=S-(4-chlorophenyl)=O-propyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



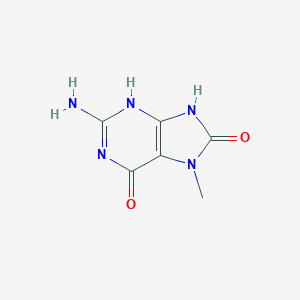
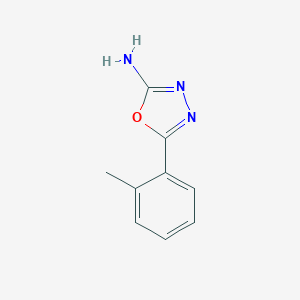
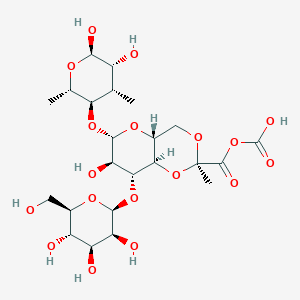
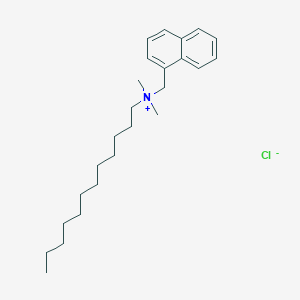
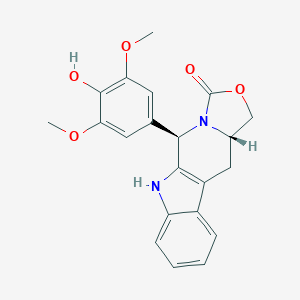
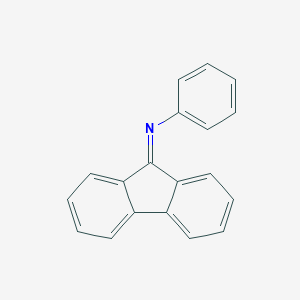
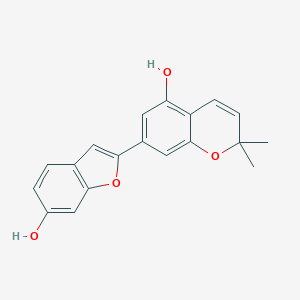
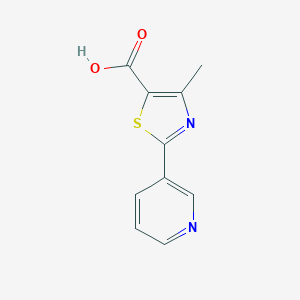
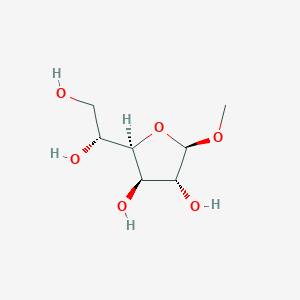

![1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine](/img/structure/B154782.png)
